GDC-0927 - 1642297-01-5

GDC-0927

Catalog Number: EVT-269059
CAS Number: 1642297-01-5
Molecular Formula: C28H28FNO4
Molecular Weight: 461.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0927, chemically known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a synthetic, non-steroidal, orally bioavailable compound that functions as a selective estrogen receptor degrader (SERD). [, , ] It is classified as a next-generation endocrine therapy agent due to its potent antagonistic activity against estrogen receptor alpha (ERα), a key driver in the progression of estrogen receptor-positive (ER+) breast cancers. [, , , ] GDC-0927 has garnered significant attention in scientific research due to its unique mechanism of action, superior drug-like properties compared to earlier SERDs, and potential for combating endocrine resistance in ER+ breast cancer. [, , , ]

Molecular Structure Analysis

GDC-0927 comprises a core chromene ring system substituted with a phenol group, a phenyl ring bearing an ether linker, and a fluoromethyl azetidine moiety. [, ] The precise spatial arrangement of these groups, elucidated through co-crystal structures with ERα, is essential for its potent ERα binding and degradation activity. [, ] Modifications to the molecule's structure, particularly around the phenolic groups, were found to impact its metabolic stability and oral bioavailability. []

Mechanism of Action

GDC-0927 exerts its anti-cancer effects primarily by binding to ERα, inducing a conformational change that leads to the receptor's degradation. [, , ] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit partial agonist activity, GDC-0927 acts as a complete ER antagonist, effectively suppressing ER-mediated transcription. [, , ] This full antagonist activity is attributed to its ability to immobilize ERα within the nucleus, preventing its association with coactivators and subsequent gene transcription. [, ] The degradation of ERα further reinforces the suppression of ER signaling. [, , , ] Notably, studies have shown that GDC-0927 effectively targets both wild-type ERα and mutant ERα variants, particularly those with mutations in the ligand-binding domain commonly associated with endocrine resistance. [, , ]

Applications
  • Preclinical Studies: GDC-0927 has been extensively studied in preclinical models of ER+ breast cancer, demonstrating potent anti-tumor activity. [, , ] It has shown efficacy in both endocrine-sensitive and endocrine-resistant models, including those with ESR1 mutations. [, , , ]
  • Mechanistic Studies: GDC-0927 serves as a valuable tool in elucidating the complex mechanisms of ERα signaling and endocrine resistance. [, , , ] Its unique ability to degrade ERα provides an opportunity to study the dynamic interplay between ERα, chromatin, and transcriptional regulation. [, ]
  • Clinical Trials: GDC-0927 progressed to phase I clinical trials in patients with advanced or metastatic ER+ breast cancer. [] These trials primarily focused on evaluating its safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity. [] While GDC-0927 demonstrated promising target engagement and preliminary evidence of antitumor activity, its development was halted due to limitations in its pharmacokinetic profile. [, ]
Future Directions
  • Optimization of Pharmacokinetic Properties: Although GDC-0927 demonstrated promising preclinical and early clinical results, its development was hampered by pharmacokinetic limitations. [, ] Future research could focus on further optimizing its pharmacokinetic profile to achieve sustained therapeutic levels with a more convenient dosing regimen.
  • Combination Therapies: Exploring the synergy of GDC-0927 with other targeted therapies, such as CDK4/6 inhibitors, PI3K inhibitors, or immunotherapy agents, could lead to more effective treatment strategies for ER+ breast cancer. []
  • Biomarker Development: Identifying predictive biomarkers for response to GDC-0927 treatment will be crucial in selecting patients most likely to benefit from this therapy. [, ] This could involve investigating the role of ESR1 mutations, ER expression levels, and other potential markers of endocrine sensitivity.
  • Understanding Resistance Mechanisms: While GDC-0927 shows promise in overcoming resistance mechanisms associated with ESR1 mutations, further research is needed to fully elucidate and address other potential mechanisms of resistance to this class of SERDs. []

Fulvestrant

  • Relevance: Fulvestrant serves as a crucial benchmark for GDC-0927 due to their shared mechanism of action as SERDs. Both compounds demonstrate full ER antagonist activity and induce ERα degradation. GDC-0927 was developed to overcome the limitations of fulvestrant, aiming for improved drug-like properties and oral bioavailability while maintaining or enhancing its efficacy [, , , , ].

GDC-0810

AZD9496

  • Relevance: AZD9496, along with GDC-0810, underscores the complexity of developing effective SERDs. Despite being designed for ER degradation, both AZD9496 and GDC-0810 fall short of the full antagonist profile exhibited by GDC-0927 and fulvestrant []. This comparison emphasizes the need for careful evaluation of both ER degradation and transcriptional activity when developing next-generation ER-targeting therapeutics.

  • Relevance: GNE-274 provides a direct comparison to GDC-0927 to understand the importance of ER degradation in achieving full antagonism. While GNE-274 inhibits the ER ligand-binding domain, its inability to degrade ER results in partial agonist activity, unlike the full antagonist behavior of GDC-0927 []. This contrast emphasizes the crucial role of ER degradation in achieving complete suppression of ER signaling.

4OH-Tamoxifen

    Compound Description: 4OH-Tamoxifen is an active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) []. It has been proposed that 4OH-Tamoxifen, while inhibiting the ER ligand-binding domain (LBD), may allow for weak ER signaling through the activation of the AF1 domain [].

    Relevance: 4OH-Tamoxifen provides an example of a compound that, despite binding to the ER LBD, can still elicit partial agonist activity. This phenomenon, also observed with GDC-0810 and AZD9496, is in contrast to the full antagonist activity of GDC-0927 []. This distinction emphasizes the importance of suppressing both the LBD and AF1 domain of ER to achieve complete antagonism, a feature successfully achieved by GDC-0927.

GDC-9545 (Giredestrant)

    Compound Description: GDC-9545 is a highly potent, nonsteroidal, oral SERD and a later-generation compound compared to GDC-0927 [, ]. It was developed to improve upon the pharmacokinetic properties of GDC-0927, particularly its absorption and metabolism profile, to address the high pill burden observed with GDC-0927 [].

    Relevance: GDC-9545 represents a direct evolution from GDC-0927, aiming to retain its desirable mechanistic features while optimizing its pharmacokinetic profile for improved clinical utility [, ]. The development of GDC-9545 underscores the iterative nature of drug discovery, building upon the successes and addressing the limitations of earlier compounds like GDC-0927.

Compound 17ha

    Compound Description: Compound 17ha represents an intermediate compound in the development process leading to GDC-0927 []. It showcased potent ERα degradation efficacy (97%) and demonstrated significant tumor regression in a tamoxifen-resistant breast cancer model [].

    Relevance: Compound 17ha highlights the importance of maximizing ERα degradation for achieving robust antitumor activity. Its success in preclinical models directly contributed to the selection and further development of GDC-0927 as a clinical candidate [], emphasizing the value of optimizing ER degradation efficacy in this class of compounds.

Compound 5a

    Compound Description: Similar to compound 17ha, compound 5a was part of the research efforts leading to GDC-0927 []. Despite having superior oral exposure, it displayed lower ERα degradation efficacy (91%) and demonstrated inferior activity compared to compound 17ha in a tamoxifen-resistant breast cancer model [].

    Relevance: Compound 5a, in contrast to compound 17ha, demonstrates that even with good drug-like properties, suboptimal ERα degradation efficacy can limit the therapeutic potential of SERDs []. This comparison further emphasizes the critical role of maximizing ERα degradation, a feature successfully achieved with GDC-0927, for achieving desired clinical outcomes.

Properties

CAS Number

1642297-01-5

Product Name

GDC-0927

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

Molecular Formula

C28H28FNO4

Molecular Weight

461.53

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N

SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Solubility

Soluble in DMSO

Synonyms

GDC-0927; GDC 0927; GDC0927; SRN-927; SRN 927; SRN927.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.